4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is an organic compound that features a bromine atom, a pyridazine ring, and an ethylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic or basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonation, where the pyridazine derivative is treated with ethylsulfonyl chloride in the presence of a base such as triethylamine.
Bromination: The bromine atom is introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS).
Amidation: The final step involves the formation of the benzamide moiety by reacting the brominated pyridazine derivative with 4-aminobenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the pyridazine ring, potentially leading to the formation of amines or reduced heterocycles.
Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced heterocycles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide can serve as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Heck reactions.
Biology
The compound may be explored for its potential biological activities. Derivatives of pyridazine are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research can focus on modifying this compound to enhance its biological efficacy.
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for drug development. Its structural features suggest it could interact with various biological targets, making it a candidate for therapeutic applications.
Industry
In the material science industry, this compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical reactions makes it versatile for creating functionalized materials.
Mechanism of Action
The mechanism by which 4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The ethylsulfonyl group could enhance its binding affinity to certain proteins, while the pyridazine ring might facilitate interactions with nucleic acids or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.
4-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide: Similar structure but with a chlorine atom instead of bromine.
N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-methoxybenzamide: Similar structure but with a methoxy group on the benzamide moiety.
Uniqueness
4-bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is unique due to the combination of its bromine atom, ethylsulfonyl group, and pyridazine ring. This combination provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry.
Biological Activity
4-Bromo-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzamides and features a unique molecular structure that includes a pyridazine moiety and an ethylsulfonyl group. The exploration of its biological activity is crucial for understanding its potential applications in drug development, particularly in targeting various diseases, including cancer.
Molecular Structure
The molecular formula of this compound is C23H24BrN4O6S2, with a molecular weight of approximately 516.59 g/mol. The presence of bromine, ethylsulfonyl, and pyridazine groups contributes to its chemical reactivity and biological interactions.
While the precise mechanism of action for this compound is not fully elucidated, it is hypothesized that it may interact with specific biological pathways involved in cell proliferation and apoptosis. For example, similar compounds have been shown to inhibit key enzymes such as nicotinamide adenine dinucleotide kinase (NADK), which plays a role in cellular metabolism and growth regulation .
Anticancer Properties
Recent studies have indicated that benzamide derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been evaluated for their ability to inhibit cell growth in non-small cell lung cancer (NSCLC) models, demonstrating enhanced cell growth inhibition and apoptosis induction compared to single-target agents .
Inhibition of Key Enzymes
The compound's potential as an inhibitor of specific kinases has been explored. For example, studies on related benzamide derivatives have shown their ability to inhibit RET kinase activity, which is crucial in various cancers . The inhibition of such kinases can lead to reduced tumor growth and improved therapeutic outcomes.
Data Tables
Property | Value |
---|---|
Molecular Formula | C23H24BrN4O6S2 |
Molecular Weight | 516.59 g/mol |
CAS Number | 921587-26-0 |
Purity | ≥95% |
Biological Activity | Effect |
---|---|
Cell Proliferation Inhibition | Significant in NSCLC models |
Apoptosis Induction | Enhanced compared to controls |
Kinase Inhibition | Potential RET kinase inhibitor |
Case Studies
- Inhibition of Cancer Cell Lines : A study evaluated the effects of various benzamide derivatives on NSCLC cell lines, revealing that certain structural modifications led to increased potency against cell proliferation. The results indicated a correlation between the presence of specific substituents and enhanced biological activity .
- Mechanistic Insights : Research focused on the interaction between NADK and benzamide derivatives suggested that these compounds could effectively lower NADP and NADPH levels in cells, destabilizing key metabolic pathways essential for cancer cell survival .
Properties
IUPAC Name |
4-bromo-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S/c1-2-27(25,26)18-12-11-17(22-23-18)13-5-9-16(10-6-13)21-19(24)14-3-7-15(20)8-4-14/h3-12H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKILRDPSFXOKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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